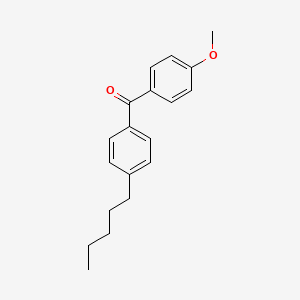

4-Methoxy-4'-n-pentylbenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

An efficient method was established for the green synthesis of 4-methoxybenzophenone using benzoic acid as acylating agent catalyzed by tungstophosphoric acid (HPW) supported on MCM-41 (HPW/MCM-41). The conversion of benzoic acid reached 97.2 % and the selectivity for 4-methoxybenzophenone was 87.4 % under the optimum conditions over a 50 wt.% HPW/MCM-41 catalyst .Molecular Structure Analysis

The molecular formula of 4-Methoxy-4’-n-pentylbenzophenone is C19H22O2 . It has a molecular weight of 282.38 .Aplicaciones Científicas De Investigación

UV Absorbers and Sunscreens

4-Methoxybenzophenone is commonly employed as a UV absorber in sunscreens and other cosmetic products. Its ability to absorb UV radiation helps protect the skin from harmful effects of sunlight, including premature aging and skin cancer .

Photoinitiators in Polymer Chemistry

In polymer chemistry, 4-methoxybenzophenone acts as a photoinitiator. When exposed to UV light, it initiates polymerization reactions, leading to the cross-linking of monomers and the formation of durable coatings, adhesives, and photoresists .

Photostabilizers for Plastics and Polymers

Due to its UV-absorbing properties, 4-methoxybenzophenone is used as a photostabilizer in plastics and polymers. It prevents photo-degradation by absorbing UV radiation, thus extending the lifespan of materials exposed to sunlight .

Flavor and Fragrance Enhancer

The compound contributes to the flavor and fragrance industry. It imparts a mild, sweet, and floral scent, making it useful in perfumes, colognes, and scented products .

Organic Synthesis and Medicinal Chemistry

Researchers utilize 4-methoxybenzophenone as a building block in organic synthesis. It participates in reactions to create more complex molecules, including pharmaceutical intermediates. Its presence in drug discovery and medicinal chemistry is noteworthy .

Green Synthesis of Benzophenones

Interestingly, 4-methoxybenzophenone can be synthesized using a green approach. Researchers have developed an efficient method involving benzoic acid as an acylating agent, catalyzed by tungstophosphoric acid supported on MCM-41. This method minimizes environmental impact and produces high yields of 4-methoxybenzophenone .

Mecanismo De Acción

The benzophenone moiety in 4-Methoxy-4’-n-pentylbenzophenone serves as a UV-absorbing chromophore.

Safety and Hazards

Propiedades

IUPAC Name |

(4-methoxyphenyl)-(4-pentylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-4-5-6-15-7-9-16(10-8-15)19(20)17-11-13-18(21-2)14-12-17/h7-14H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULPIDYVRSWPDIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641489 |

Source

|

| Record name | (4-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-4'-n-pentylbenzophenone | |

CAS RN |

64357-56-8 |

Source

|

| Record name | (4-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

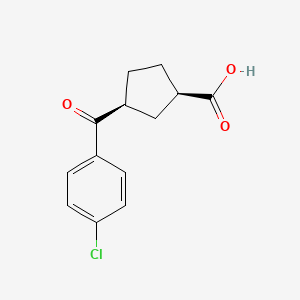

![cis-3-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358947.png)

![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358948.png)

![trans-2-[2-Oxo-2-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1358950.png)